Esmirtazapine

Catalog No.
S527431
CAS No.
61337-87-9
M.F
C17H19N3
M. Wt
265.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esmirtazapine

CAS Number

61337-87-9

Product Name

Esmirtazapine

IUPAC Name

(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1

InChI Key

RONZAEMNMFQXRA-MRXNPFEDSA-N

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4

Solubility

Soluble in methanol and chloroform mg/mL (20 °C)

Synonyms

(N-methyl-11C)mirtazapine, (S)-Mirtazapine, 6 Azamianserin, 6-azamianserin, esmirtazapine, mirtazapine, Norset, ORG 3770, Org 50081, ORG-3770, ORG3770, Remergil, Remeron, Rexer, Zispin

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4

Description

The exact mass of the compound Esmirtazapine is 265.1579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in methanol and chloroform mg/ml (20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Exact Mass

265.1579

Appearance

Solid powder

Melting Point

114 to 116

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4685R51V7M

Drug Indication

Investigated for use/treatment in insomnia and sleep disorders.

MeSH Pharmacological Classification

Antidepressive Agents

Other CAS

61337-87-9

Wikipedia

Esmirtazapine

Biological Half Life

10 hours

Dates

Modify: 2023-08-15
1: Ruwe F, IJzerman-Boon P, Roth T, Zammit G, Ivgy-May N. A Phase 2 Randomized Dose-Finding Study With Esmirtazapine in Patients With Primary Insomnia. J Clin Psychopharmacol. 2016 Oct;36(5):457-64. doi: 10.1097/JCP.0000000000000546. PubMed PMID: 27482970.
2: Ivgy-May N, Ruwe F, Krystal A, Roth T. Esmirtazapine in non-elderly adult patients with primary insomnia: efficacy and safety from a randomized, 6-week sleep laboratory trial. Sleep Med. 2015 Jul;16(7):838-44. doi: 10.1016/j.sleep.2015.04.001. Epub 2015 Apr 16. PubMed PMID: 26047892.
3: Ivgy-May N, Roth T, Ruwe F, Walsh J. Esmirtazapine in non-elderly adult patients with primary insomnia: efficacy and safety from a 2-week randomized outpatient trial. Sleep Med. 2015 Jul;16(7):831-7. doi: 10.1016/j.sleep.2015.03.005. Epub 2015 Mar 30. PubMed PMID: 26047890.
4: Ramaekers JG, Conen S, de Kam PJ, Braat S, Peeters P, Theunissen EL, Ivgy-May N. Residual effects of esmirtazapine on actual driving performance: overall findings and an exploratory analysis into the role of CYP2D6 phenotype. Psychopharmacology (Berl). 2011 May;215(2):321-32. doi: 10.1007/s00213-010-2149-4. Epub 2011 Jan 19. PubMed PMID: 21246188; PubMed Central PMCID: PMC3083504.

Explore Compound Types